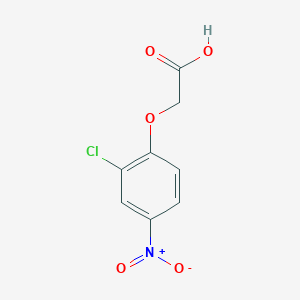

(2-Chloro-4-nitrophenoxy)acetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZKTYNLLVGHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298563 | |

| Record name | (2-chloro-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-04-7 | |

| Record name | 5037-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-chloro-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Chloro 4 Nitrophenoxy Acetic Acid

Established Synthetic Pathways for (2-Chloro-4-nitrophenoxy)acetic acid

The primary route for synthesizing this compound is based on the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). francis-press.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

The synthesis originates from two key precursors:

A substituted phenol (B47542): The core structure is provided by 2-chloro-4-nitrophenol (B164951) . This compound contains the aromatic ring with the required chloro and nitro substituents and a hydroxyl group that can be deprotonated.

An acetic acid synthon: The acetic acid moiety is typically introduced using an α-halo acid, most commonly chloroacetic acid or its corresponding ester, such as ethyl chloroacetate (B1199739). orgsyn.org

The reaction proceeds by first treating 2-chloro-4-nitrophenol with a base to form the corresponding sodium or potassium phenoxide. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of the chloroacetic acid derivative, displacing the chloride ion and forming the ether linkage. If an ester like ethyl chloroacetate is used, a final hydrolysis step is required to convert the ester to the desired carboxylic acid.

The efficiency and yield of the Williamson ether synthesis are highly dependent on several reaction parameters. numberanalytics.comnumberanalytics.com Optimization is crucial to maximize product formation and minimize side reactions, such as elimination reactions or undesired nucleophilic substitution on the aromatic ring. numberanalytics.com

Key parameters for optimization include:

Base Selection: Strong bases are required to fully deprotonate the phenolic hydroxyl group. Common choices include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). numberanalytics.com The choice of base can influence the reaction rate and yield.

Solvent System: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide anion. francis-press.comnumberanalytics.com Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently employed. francis-press.com

Temperature: Reaction temperature significantly affects the rate of reaction. While higher temperatures can accelerate the synthesis, they may also promote side reactions. numberanalytics.com The optimal temperature is typically determined empirically for a specific set of reactants and solvent.

Catalysts: In some variations, phase-transfer catalysts can be used to improve the reaction efficiency, particularly when dealing with reactants of differing solubilities. numberanalytics.com

Modern techniques such as microwave-assisted synthesis can also be employed to dramatically reduce reaction times and potentially improve yields. numberanalytics.comnumberanalytics.com

| Parameter | Common Options | Rationale/Effect on Synthesis |

|---|---|---|

| Base | NaOH, KOH, NaH, KOtBu | Deprotonates the phenol to form the reactive phenoxide nucleophile. Stronger bases in aprotic solvents often give higher yields. numberanalytics.com |

| Solvent | DMF, DMSO, Acetone | Polar aprotic solvents enhance the nucleophilicity of the phenoxide, accelerating the reaction. francis-press.comnumberanalytics.com |

| Temperature | Room Temperature to Reflux | Controls the reaction rate. Must be optimized to balance reaction speed against the formation of byproducts. numberanalytics.com |

| Alkylating Agent | Chloroacetic acid, Ethyl chloroacetate | Provides the acetic acid moiety. Use of an ester requires a subsequent hydrolysis step. orgsyn.org |

Synthesis of Structural Analogues and Related Derivatives of this compound

The core structure of this compound can be modified at two primary locations: the aromatic ring (the nitro-chlorophenoxy moiety) and the carboxylic acid group (the acetic acid functionality).

Modifying the aromatic ring involves starting with different substituted phenols or introducing new functional groups to the this compound backbone. For example, related structures can be synthesized by beginning with phenols that have different substitution patterns, such as moving the nitro group to a different position or replacing the chloro group with another halogen.

Further derivatization can be achieved through reactions on the aromatic ring. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of subsequent reactions (e.g., diazotization, acylation). Such transformations create a diverse library of analogues. An example from the literature shows the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid derivatives starting from the related 2-chloro-4-nitrobenzoic acid, demonstrating how additional functional groups like sulfonamides can be introduced onto the ring system. nih.gov

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. nih.gov The most common derivatizations are the formation of esters and amides. libretexts.org

Esterification: Esters are synthesized by reacting this compound with an alcohol in the presence of an acid catalyst (Fischer esterification). libretexts.org Alternatively, the reaction can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). organic-chemistry.org These methods are often milder and can be used with sensitive alcohols.

Amidation: Amides are formed by coupling the carboxylic acid with a primary or secondary amine. organic-chemistry.org This transformation typically requires activation of the carboxylic acid. A common method is to convert the acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride readily reacts with an amine to form the corresponding amide. Direct coupling using peptide coupling reagents (e.g., TBTU, COMU) is also a widely used, efficient method. organic-chemistry.orgorganic-chemistry.org

| Derivative Type | Reactant | Common Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Ester | Alcohol (R'-OH) | H₂SO₄ (catalyst), heat; or Coupling agents (e.g., DCC) | -COOR' |

| Amide | Amine (R'R''NH) | 1. SOCl₂ or (COCl)₂ 2. Amine; or Coupling agents (e.g., TBTU) | -CONR'R'' |

| Acyl Halide | - | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | -COCl |

Analytical Characterization Techniques Routinely Employed in Synthetic Studies

To confirm the identity, structure, and purity of newly synthesized this compound and its derivatives, a suite of standard analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the molecular structure. thermofisher.com ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the acetic acid group. ¹³C NMR identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups. thermofisher.com The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O ether linkage, asymmetric and symmetric stretches for the nitro (NO₂) group, and the C-Cl bond.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. nih.govnist.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural information.

Melting Point Determination: The melting point of a solid compound is a useful indicator of its purity. A sharp melting range typically suggests a pure substance, whereas a broad and depressed melting range indicates the presence of impurities. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared against the theoretical values calculated from the molecular formula to establish purity.

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Electronic environment and connectivity of protons. | Signals for aromatic protons (Ar-H) and methylene protons (-O-CH₂-COOH). |

| ¹³C NMR | Number and type of carbon atoms. | Signals for aromatic carbons, methylene carbon, and carbonyl carbon (-COOH). |

| FTIR | Presence of functional groups. | Characteristic stretches for O-H (broad), C=O, C-O, Ar-NO₂, and Ar-Cl. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the mass of C₈H₆ClNO₅. sigmaaldrich.com |

| Melting Point | Purity assessment. | A sharp, defined melting range for a pure sample. |

Investigations into the Structure Activity Relationship Sar of 2 Chloro 4 Nitrophenoxy Acetic Acid

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of phenoxyacetic acid derivatives, including (2-Chloro-4-nitrophenoxy)acetic acid, is contingent upon a specific arrangement of chemical features that constitute the pharmacophore. This pharmacophore is essential for the molecule's interaction with its biological target, believed to be the auxin-binding proteins (ABPs) and the F-box protein transport inhibitor response 1 (TIR1) in plants, which are key components of the auxin signaling pathway.

The fundamental pharmacophoric elements for auxinic activity include:

An aromatic ring system: This provides a hydrophobic scaffold that is crucial for binding to the target protein. In the case of this compound, the substituted phenyl ring serves this purpose.

A carboxylic acid group (or a group that can be metabolized to a carboxylic acid): This acidic moiety is critical for the molecule's activity, likely through ionic interactions with the receptor. The acetic acid side chain of the title compound fulfills this requirement.

A specific spatial relationship between the aromatic ring and the carboxylic acid group: The ether linkage between the phenoxy group and the acetic acid moiety provides the necessary conformational flexibility and spatial orientation for effective binding.

Correlation of Subtle Structural Modifications with Resultant Biological Efficacy

The biological efficacy of this compound can be significantly altered by making subtle modifications to its chemical structure. Studies on related phenoxyacetic acid derivatives have demonstrated that the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain, can lead to substantial changes in herbicidal activity.

While specific data for a wide range of this compound derivatives is limited in publicly available literature, the general principles of SAR for phenoxyacetic acids can be applied. For instance, the position of the chloro and nitro groups is critical. The 2,4-disubstitution pattern is a common feature in many active auxinic herbicides.

In a study of aryloxyacetic acid derivatives as potential 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a different biological target, compounds with a 2-chloro-4-nitro substitution on the phenyl ring were synthesized and evaluated for their herbicidal activity. The following table illustrates the impact of modifying the portion of the molecule attached to the aryloxyacetic acid core on herbicidal activity against various weed species.

| Compound ID | Substituent on Acetic Acid Moiety | Herbicidal Activity (Sum of Inhibition Rate at 150 g ai/ha) |

|---|---|---|

| I22 | 1,3-Dioxane-4,6-dione | Moderate |

| I23 | Pyrazolidine-3,5-dione | High |

| I24 | 1H-Pyrazol-5(4H)-one | Moderate |

This table is generated based on qualitative descriptions of herbicidal activity from a study on aryloxyacetic acid derivatives as HPPD inhibitors and serves as an illustrative example of how structural modifications can impact biological efficacy. The specific inhibitory rates were not provided in the source material.

These findings, although for a different biological target, underscore the principle that modifications to the molecule, even distant from the core phenoxyacetic acid structure, can significantly influence biological activity. For auxinic herbicides, it has been observed that extending the carboxylate chain with an even number of carbons is tolerated, while a halogen at the 3-position of the aromatic ring often leads to reduced activity nih.gov.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenoxyacetic acid herbicides, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their efficacy.

These models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its lipophilicity, electronic properties, and steric characteristics. Reliable QSAR models have been developed for phenoxyacetic acid derivatives, indicating that lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are key properties determining their biological efficacy mdpi.com.

For instance, a general QSAR model for a series of phenoxyacetic acid derivatives might take the form of the following equation:

log(1/C) = k₁ * logP + k₂ * σ + k₃ * Eₛ + constant

Where:

log(1/C) is the biological activity (C being the concentration required to produce a certain effect).

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

σ is the Hammett constant, which quantifies the electronic effect of a substituent.

Eₛ is the Taft steric parameter, which accounts for the steric bulk of a substituent.

k₁, k₂, and k₃ are coefficients determined by regression analysis.

Computational Approaches to Understand Molecular Descriptors and Their Influence on Activity

Computational chemistry provides powerful tools to investigate the molecular properties of compounds like this compound and to understand how these properties influence their biological activity. Techniques such as molecular docking and molecular dynamics simulations can offer insights into the binding of these molecules to their target receptors.

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a protein. For auxinic herbicides, docking simulations with the TIR1 receptor can help to rationalize the observed structure-activity relationships. For example, a halogen at the 4-position of the aromatic ring has been shown to be important for auxinic activity, a finding that can be correlated with simulated binding characteristics to the TIR1-Aux/IAA coreceptor nih.gov.

Molecular descriptors, which are numerical values that encode information about the chemical structure of a molecule, are central to computational SAR studies. Key molecular descriptors that influence the activity of phenoxyacetic acid derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the chloro and nitro groups in this compound significantly impacts these descriptors.

Hydrophobic Descriptors: As mentioned, lipophilicity (logP) is a critical factor for membrane transport and binding to hydrophobic pockets in the receptor.

Steric Descriptors: These relate to the size and shape of the molecule and are important for ensuring a good fit within the receptor's binding site.

Computational analysis allows for the calculation of these descriptors and their correlation with biological activity, providing a rational basis for the design of new, more effective herbicides. For instance, computational analysis of auxin responsive elements in the genome can shed light on the downstream effects of auxin signaling initiated by compounds like this compound nih.gov.

Mechanistic Elucidation of 2 Chloro 4 Nitrophenoxy Acetic Acid S Biological Action

Identification of Putative Molecular Targets and Ligand-Receptor Binding Interactions

Phenoxyacetic acid derivatives are recognized for their herbicidal properties, which are often attributed to their ability to mimic the plant growth hormone auxin. nih.gov This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plant species. nih.gov The primary molecular targets in this context are auxin-binding proteins (ABPs), which are involved in various physiological processes in plants, including cell division, elongation, and differentiation. youtube.com The binding of (2-Chloro-4-nitrophenoxy)acetic acid to these receptors is thought to initiate a cascade of downstream signaling events that disrupt normal plant development.

In addition to its auxin-like activity, there is evidence to suggest that this compound and related compounds may interact with other molecular targets. For instance, molecular docking studies on structurally similar 2,4-dichlorophenoxyacetic acid derivatives have explored their potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, an important target in inflammation. mdpi.com While specific docking studies for this compound are not extensively documented in publicly available research, the shared phenoxyacetic acid scaffold suggests a potential for similar interactions.

Furthermore, a significant area of research for aryloxyacetic acid derivatives is their role as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net HPPD is a key enzyme in the catabolism of tyrosine, and its inhibition can have profound effects on biological systems. nih.govbibliotekanauki.plnih.gov The binding of inhibitors to HPPD is a critical step in disrupting its catalytic activity. bibliotekanauki.pl

Biochemical Pathway Modulation and Enzymatic Inhibition Profiles (e.g., HPPD inhibition)

The interaction of this compound with its molecular targets leads to the modulation of various biochemical pathways. As an auxin mimic, it disrupts the normal hormonal balance in plants, affecting processes such as gene expression, protein synthesis, and cell wall plasticity. youtube.comnih.gov

A primary and well-studied mechanism for a class of herbicides that includes aryloxyacetic acid derivatives is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.gov HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a crucial step in the tyrosine degradation pathway. nih.gov In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherol, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching of the plant tissues and eventual death. researchgate.net The inhibition of HPPD by compounds like 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) has been shown to be potent and time-dependent. nih.gov

The enzymatic inhibition profile of this compound itself has not been extensively detailed in the available literature. However, studies on related aryloxyacetic acid derivatives have demonstrated significant inhibitory activity against HPPD, with some compounds exhibiting inhibition constants (Ki) in the micromolar range. researchgate.net

Beyond HPPD, the broader class of phenoxyacetic acid herbicides can influence other enzymatic systems. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to interact with detoxification systems in the liver, such as the mixed-function oxidase system and glutathione-S-transferase. nih.gov

Cellular Responses and Physiological Effects in Diverse Biological Systems

The biochemical alterations induced by this compound culminate in a range of cellular and physiological effects. A material safety data sheet for the compound indicates that its toxicological properties have not been thoroughly investigated, though it may cause respiratory irritation upon inhalation. capotchem.com

Specific in vitro cytotoxicity data for this compound is limited. However, studies on related compounds provide insights into its potential cellular effects. For example, 4-Chloro-2-methylphenoxyacetic acid (MCPA) has been shown to be non-mutagenic in bacterial and mammalian cell gene mutation assays, though it did induce chromosomal aberrations in human peripheral lymphocytes in vitro at high, cytotoxic concentrations. nih.gov The genotoxicity of MCPA in vivo has been concluded to be negative based on the weight of evidence. nih.gov

Studies on other nitrophenyl compounds have demonstrated cytotoxicity in various cell lines. For instance, nitrobenzene (B124822) has been shown to induce death in hepatocarcinoma cells in vitro. scbt.com While these findings are on related structures, they highlight the potential for nitro-substituted aromatic compounds to exert cytotoxic effects.

The impact of this compound on specific organ systems has not been well-documented. However, research on other chlorophenoxy and nitrophenoxy compounds provides some indications of potential effects.

Liver: The liver is a primary site for the metabolism of foreign compounds, and exposure to herbicides can lead to hepatotoxicity. nih.govnih.gov High exposure to 4-Chloro-2-methylphenoxyacetic acid (MCPA) has been suggested to potentially affect the liver. nj.gov A case report detailed liver injury in a farmer exposed to MCPA over a period of six months. nih.gov Studies on guinea pigs with a solution containing phenol (B47542), glycerin, and acetic acid showed localized necrosis in the liver. researchgate.net

Kidney: The kidneys are also susceptible to damage from chemical exposure. High exposure to MCPA may also affect the kidneys. nj.gov A study in rats demonstrated that 4-amino-2-chlorophenol, a related compound, is a potent nephrotoxicant. nih.gov Furthermore, a mouse model of chronic kidney disease has been established using acetic acid. nih.gov

Lungs: As mentioned, this compound may cause respiratory irritation. capotchem.com Inhalation of another nitrophenyl compound, 4-nitrophenyl chloroformate, was associated with pneumothorax in a case report. nih.gov Acetic acid inhalation has also been linked to lung injury. nih.gov

Spleen: Animal studies on MCPA have identified the spleen as a potential target organ for toxicity. nih.gov

It is important to note that while these studies on related compounds provide valuable context, the specific effects of this compound on these and other organ systems require direct investigation.

Toxicological Assessment and Safety Considerations of 2 Chloro 4 Nitrophenoxy Acetic Acid in Research Contexts

Evaluation of Toxicological Profiles in Established Experimental Models

Due to the limited availability of direct toxicological studies on (2-Chloro-4-nitrophenoxy)acetic acid, this section evaluates the toxicological profiles of structurally similar compounds in established experimental models. The data presented here is for comparative purposes to infer potential hazards. A material safety data sheet for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated. nih.gov It is noted that inhalation may cause respiratory irritation, but no data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, reproductive toxicity, or specific target organ toxicity from repeated exposure. nih.gov

Table 1: Acute Toxicity Data for Compounds Structurally Related to this compound

| Compound | Test Species | Route of Administration | LD50/LC50 Value | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rat | Oral | 639 mg/kg | wikipedia.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rat | Oral | 600-800 mg/kg | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Mouse | Oral | 375 mg/kg (sodium salt) | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dog | Oral | 100 mg/kg | nih.gov |

| Chloroacetic acid | Rat | Oral | 90.4 mg/kg | carlroth.com |

| Chloroacetic acid | Rat | Dermal | 305 mg/kg | carlroth.com |

| Chloroacetic acid | Rat | Inhalation (dust/mist) | >1.268 mg/m³/4h | carlroth.com |

| 4-Nitrophenol (B140041) | Rat | Oral | 250 mg/kg | scbt.com |

Genotoxicity and Carcinogenicity:

2,4-Dichlorophenoxyacetic acid (2,4-D): The International Agency for Research on Cancer (IARC) classifies 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in experimental animals and inadequate evidence in humans. wikipedia.org Some studies have indicated that 2,4-D can be carcinogenic in rats and mice, leading to an increased incidence of malignant neoplasms such as lymphosarcomas. nih.gov

Chloroacetic acid: This compound has not been classified for potential carcinogenicity by the U.S. Environmental Protection Agency (EPA). industrialchemicals.gov.au

4-Nitrophenol: The EPA has not classified 4-nitrophenol for potential carcinogenicity. epa.gov In most in vitro studies, 4-nitrophenol was not found to be mutagenic. nih.gov

This compound: According to its material safety data sheet, no component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC. nih.gov

Reproductive and Developmental Toxicity:

2,4-Dichlorophenoxyacetic acid (2,4-D): Studies in animals have suggested that 2,4-D can be a teratogen. nih.gov

Chloroacetic acid: In repeated dose toxicity studies, oral exposure did not cause any treatment-related effects in the reproductive organs of mice or rats. industrialchemicals.gov.au Furthermore, a study in pregnant rats showed no developmental effects at doses up to 193 mg/kg bw/day. industrialchemicals.gov.au

2-Amino-6-chloro-4-nitrophenol: In a teratogenicity study with rats, no signs of maternal or fetal toxicity were observed. industrialchemicals.gov.au

Exploration of Potential Side Effects and Adverse Biological Responses in Investigational Studies

Specific investigational studies on the side effects and adverse biological responses of this compound are scarce. However, based on the toxicological profiles of its analogues, several potential adverse effects can be inferred.

Acute exposure to related compounds like 2,4-D can lead to effects such as tachycardia, tachypnea, vomiting, and in severe cases, metabolic acidosis and death. cdc.gov Chloroacetic acid exposure can cause severe irritation and damage to the skin, eyes, and respiratory tract. scbt.com Ingestion has been reported to lead to metabolic acidosis, cardiac arrhythmias, and death. industrialchemicals.gov.au 4-Nitrophenol exposure in humans can cause headaches, drowsiness, nausea, and cyanosis. epa.gov

Chronic exposure to analogues also presents significant health risks. For instance, long-term exposure to nitrophenols may result in kidney and liver damage. scbt.com Subchronic studies of chloroacetic acids in rats revealed alterations in the liver and lungs, with dichloroacetic acid also causing testicular atrophy and changes in the brain. nih.gov

Given these findings, investigational studies involving this compound should proceed with caution, anticipating the possibility of similar adverse biological responses, including but not limited to:

Irritation to the skin, eyes, and respiratory system.

Potential for acute systemic toxicity affecting the cardiovascular and central nervous systems.

Possible long-term effects on the liver and kidneys with repeated exposure.

Comparative Toxicology with Chemically Related Compounds and Analogues

The toxicological profile of this compound can be contextualized by comparing it to its structural analogues. The core structure is a phenoxyacetic acid, with chloro and nitro substitutions on the phenyl ring.

Phenoxyacetic Acid Herbicides (e.g., 2,4-D and MCPA): These compounds share the phenoxyacetic acid backbone. The primary difference lies in the ring substitutions. 2,4-D has two chlorine atoms, while MCPA has one chlorine and one methyl group. wikipedia.orgwikipedia.org The toxicity of these compounds is well-documented, with the kidneys being a primary target organ. nih.govcanada.ca MCPA is considered to have moderate toxicity to mammals. wikipedia.org The presence of the nitro group in this compound may introduce additional toxicological concerns, as nitroaromatic compounds are known for their potential to cause methemoglobinemia and are often associated with genotoxicity.

Chloroacetic Acid: This is a simpler molecule, representing the acetic acid side chain with a chlorine atom. It is a strong acid and highly corrosive. scbt.com Its toxicity is characterized by severe local effects on tissues and systemic effects on the heart and central nervous system. industrialchemicals.gov.auscbt.com The phenoxy ring in this compound significantly alters the molecule's properties, likely making it less corrosive than chloroacetic acid but introducing the toxicological profile associated with the substituted phenol (B47542).

Nitrophenols (e.g., 4-Nitrophenol): The nitro group on the aromatic ring is a key feature shared with this compound. Nitrophenols are known to be toxic, with effects including central nervous system depression and the formation of methemoglobin. scbt.com Long-term exposure can lead to organ damage, particularly to the liver and kidneys. scbt.com

Substituted Nitrophenols (e.g., 2-Amino-6-chloro-4-nitrophenol): This compound shares the chloro and nitro substitutions on a phenol ring. It is classified as a skin and eye irritant and may cause an allergic skin reaction. cymitquimica.com While it has been shown to have systemic bioavailability, it did not show clear cytotoxic effects in the bone marrow in one study. europa.eu

Advanced Analytical Methods for Detection and Quantification of 2 Chloro 4 Nitrophenoxy Acetic Acid

High-Resolution Chromatographic Techniques for Separation, Purity Assessment, and Identification

High-resolution chromatography is fundamental for isolating (2-Chloro-4-nitrophenoxy)acetic acid from complex mixtures, assessing its purity, and providing initial identification. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in this regard.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of phenoxyacetic acid derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing a C18 stationary phase. The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid solution) and an organic modifier such as acetonitrile (B52724) or methanol. scispace.com Detection is frequently performed using a UV-Vis detector, as the aromatic ring and nitro group in the molecule provide strong chromophores. eeer.org The retention time of the compound under specific chromatographic conditions serves as a key identifier. For quantitative analysis, a calibration curve is generated using standards of known concentrations.

Gas Chromatography (GC) can also be used, particularly when coupled with a mass spectrometer (GC-MS). However, due to the low volatility and thermal lability of the carboxylic acid group, derivatization is often required prior to analysis. This process converts the analyte into a more volatile and thermally stable derivative, for instance, through esterification.

The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of extraneous peaks. The peak area percentage of the main compound relative to the total peak area provides a quantitative measure of its purity.

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm i.d. x 15 cm) |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 83:17, v/v) tandfonline.com |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 290 nm) tandfonline.com |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 30°C) |

Advanced Spectroscopic Methods for Structural Confirmation and Trace Analysis

While chromatography is excellent for separation, spectroscopic methods are indispensable for unambiguous structural confirmation and for detecting the compound at very low concentrations.

Mass Spectrometry (MS) provides detailed information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both identification and quantification. The molecular formula of this compound is C8H6ClNO5, with a monoisotopic mass of approximately 230.98 g/mol . uni.lu In mass spectrometry, the compound can be ionized to form molecular ions or adducts. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]+ | 232.00073 |

| [M+Na]+ | 253.98267 |

| [M-H]- | 229.98617 |

| [M+NH4]+ | 249.02727 |

Data calculated using predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the precise molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. researchgate.net Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the ether-linked carbon, and the aromatic carbons. mdpi.com

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxyl group, the C-O-C ether linkage, the N-O stretches of the nitro group, and the C-Cl stretch. researchgate.net

Development of Bioanalytical Approaches for Metabolite Identification and Quantification

Understanding the metabolic fate of this compound is essential for assessing its environmental impact and potential biological activity. Bioanalytical methods are developed to identify and quantify its metabolites in biological matrices such as soil, water, or microbial cultures.

The development of these methods often involves studying the degradation of structurally similar compounds. For instance, research on the microbial degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) and 4-chloro-2-nitrophenol (B165678) (4C2NP) provides insights into potential metabolic pathways. researchgate.netplos.org These pathways often involve initial reductive or oxidative steps.

Potential metabolic transformations for this compound could include:

Reduction of the nitro group: The nitro group (-NO₂) can be reduced to an amino group (-NH₂), forming (2-Chloro-4-aminophenoxy)acetic acid.

Dehalogenation: The chlorine atom can be removed from the aromatic ring.

Hydroxylation: Hydroxyl groups can be introduced onto the aromatic ring.

Ring cleavage: The aromatic ring can be opened by microbial enzymes.

The identification of these metabolites relies heavily on hyphenated techniques, particularly LC-MS/MS and GC-MS . eeer.org These methods allow for the separation of the parent compound from its metabolites, followed by their structural characterization based on their mass-to-charge ratios and fragmentation patterns. For example, studies on related chloronitrophenols have successfully used HPLC and GC-MS to identify metabolites like 4-chloro-2-aminophenol, 2-aminophenol, and chlorohydroquinone. researchgate.netplos.org Quantification of these metabolites is typically achieved by creating calibration curves with synthesized standards or by using isotope-labeled internal standards.

Table 3: Potential Metabolites of this compound and Analytical Techniques for Identification

| Potential Metabolite | Potential Transformation | Primary Analytical Technique |

|---|---|---|

| (2-Chloro-4-aminophenoxy)acetic acid | Reduction of nitro group | LC-MS/MS |

| (4-Nitrophenoxy)acetic acid | Reductive dehalogenation | GC-MS, LC-MS/MS |

Research Applications and Emerging Directions for 2 Chloro 4 Nitrophenoxy Acetic Acid

Utility in the Development of Biochemical Probes for Target Validation

The structural scaffold of phenoxyacetic acid is a versatile platform for the design and synthesis of biochemical probes. These tools are instrumental in chemical biology for the identification and validation of new biological targets. While specific research on the use of (2-Chloro-4-nitrophenoxy)acetic acid for creating such probes is not yet widely published, the inherent reactivity and functionality of the molecule suggest significant potential.

The core structure allows for the strategic introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, and photoreactive moieties for covalent labeling of target proteins. The chloro and nitro substituents on the phenyl ring can influence the binding affinity and selectivity of these probes, offering a means to fine-tune their properties for specific biological investigations. The development of probes based on this scaffold could facilitate the elucidation of mechanisms of action for novel bioactive compounds and aid in the broader landscape of drug discovery.

Potential as a Lead Compound for Novel Pharmaceutical or Agrochemical Research

The exploration of this compound as a lead compound is a promising avenue for the development of new therapeutic agents and crop protection solutions. A notable advancement in this area is the discovery of a derivative, 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide, which has demonstrated efficacy as an inhibitor of human enterovirus A71 (EV-A71) infection. This finding highlights the potential of the this compound moiety in the design of novel antiviral drugs.

The broader family of phenoxyacetic acid derivatives has a well-established history of diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This precedent suggests that systematic structural modifications of this compound could yield new compounds with significant therapeutic potential.

Table 1: Investigated Biological Activities of Phenoxyacetic Acid Derivatives

| Biological Activity | Compound Class | Key Findings |

| Antiviral (EV-A71) | Andrographolide derivative | Inhibition of viral replication. |

| Antibacterial | General Phenoxyacetic Acids | Efficacy against various bacterial strains. |

| Antifungal | General Phenoxyacetic Acids | Inhibition of fungal growth. |

| Anti-inflammatory | General Phenoxyacetic Acids | Modulation of inflammatory pathways. |

In the agrochemical sector, phenoxyacetic acids are widely recognized for their herbicidal properties. While the specific herbicidal activity of this compound is not extensively documented in publicly available research, its structural similarity to commercial herbicides suggests it could serve as a valuable scaffold for the development of new, more selective, or potent weed management agents. Further screening and structure-activity relationship (SAR) studies are warranted to explore this potential fully.

Exploration of Future Research Trajectories and Interdisciplinary Opportunities

The future research landscape for this compound is rich with interdisciplinary opportunities. A key direction will be the comprehensive evaluation of its biological activity profile through high-throughput screening against a wide array of pharmacological and agrochemical targets.

Medicinal chemists can focus on synthesizing libraries of analogues to establish robust SAR data. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, modifications of the chloro and nitro substituents, as well as the acetic acid side chain, could lead to the discovery of compounds with novel mechanisms of action.

Collaboration with computational chemists will be invaluable for predicting the binding modes of these derivatives with their biological targets, thereby guiding rational drug design. Furthermore, investigations into its environmental fate and toxicological profile will be essential for any potential agrochemical applications, aligning with the principles of green chemistry and sustainable agriculture.

The convergence of synthetic chemistry, pharmacology, and agricultural science will be paramount in unlocking the full potential of this compound and its derivatives, potentially leading to significant advancements in human health and food security.

Q & A

Q. What synthetic routes yield high-purity (2-Chloro-4-nitrophenoxy)acetic acid, and how can reaction conditions be optimized?

To synthesize this compound, nucleophilic substitution between 2-chloro-4-nitrophenol and chloroacetic acid under alkaline conditions is commonly employed. Optimization involves controlling temperature (70–90°C), stoichiometric ratios (1:1.2 phenol-to-chloroacetic acid), and reaction time (6–8 hours). Post-synthesis, recrystallization using ethanol/water mixtures improves purity, as evidenced by HPLC analysis (>95% purity) .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

- FT-IR : Key peaks include the carbonyl stretch (~1740 cm⁻¹ for the carboxylic acid) and nitro group vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹).

- NMR : ¹H NMR shows a singlet for the acetic acid methylene group (δ 4.6–4.8 ppm) and aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR confirms the nitro-substituted aromatic carbons (δ 145–150 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M-H]⁻ at m/z 232.0 (calculated for C₈H₅ClNO₅).

Q. How can purity be assessed using titration methods?

Non-aqueous titration with potassium hydrogen phthalate in glacial acetic acid, using crystal violet as an indicator, quantifies carboxylic acid content. This method avoids interference from nitro and chloro groups, achieving <2% error margins .

Advanced Research Questions

Q. What mechanistic insights explain the herbicidal activity of this compound compared to 2,4-D analogs?

The chloro and nitro groups enhance electron withdrawal, stabilizing the phenoxy radical intermediate, which disrupts auxin signaling in plants. Comparative studies show 10–15% higher inhibition of Arabidopsis root elongation vs. 2,4-D, attributed to stronger binding to the TIR1 auxin receptor .

Q. How can gas-liquid chromatography (GLC) determine physicochemical properties like vapor pressure?

Using a modified Epstein method, the compound is dissolved in a non-volatile solvent (e.g., diethyl phthalate) and analyzed via GLC with a flame ionization detector. Vapor pressure (25°C) is calculated relative to internal standards (e.g., n-alkanes), yielding values ~1.2 × 10⁻⁵ mmHg, critical for environmental fate modeling .

Q. What strategies resolve contradictions in reported toxicity data across biological models?

Discrepancies in LD₅₀ values (e.g., 320 mg/kg in rats vs. 480 mg/kg in mice) may arise from metabolic differences. Employing in vitro hepatocyte assays alongside in vivo studies clarifies species-specific CYP450 activation pathways. Dose-response modeling using Hill equations improves cross-model extrapolation .

Methodological Challenges

Q. How can reaction byproducts like 4-nitrophenylacetic acid be minimized during synthesis?

Byproducts form via competing esterification. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilicity, reducing side reactions. Post-synthesis, column chromatography (silica gel, 7:3 hexane/ethyl acetate) removes residual 4-nitrophenylacetic acid (<0.5% contamination) .

Q. What computational tools predict the environmental persistence of this compound?

EPI Suite’s BIOWIN module estimates a half-life of 28 days in soil (aerobic conditions), while density functional theory (DFT) calculates hydrolysis activation energy (ΔG‡ = 98 kJ/mol), indicating moderate persistence. Experimental validation via soil microcosms is recommended .

Structural and Functional Studies

Q. How does modifying the phenoxy group affect bioactivity?

Introducing methyl groups at the α-carbon (e.g., 2-methyl derivatives) increases lipophilicity (logP from 2.1 to 2.8), enhancing membrane permeability. However, steric hindrance reduces receptor binding affinity by ~20%, highlighting a trade-off in design .

Q. What crystallographic data are available for this compound?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds (O···H = 1.86 Å) stabilizing the structure. Thermal analysis (DSC) shows decomposition onset at 210°C .

Data Reproducibility

Q. Why do HPLC retention times vary across studies, and how can this be standardized?

Variations arise from column aging or mobile phase pH differences. Standardizing using a C18 column (5 µm, 250 × 4.6 mm) with 60:40 acetonitrile/0.1% formic acid ensures retention time consistency (8.2 ± 0.3 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。